2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid
Overview
Description
2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylaniline and nicotinic acid.
Coupling Reaction: The amino group of 2-fluoro-4-methylaniline is coupled with the carboxylic acid group of nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of 2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid.
Nicotinic Acid: The parent compound with a similar structure but lacking the fluoro and methyl groups.
2-Fluoro-4-methylphenylacetic acid: Another compound with a similar phenyl ring substitution pattern.
Uniqueness
This compound is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its stability, binding affinity, and specificity compared to other similar compounds.
Biological Activity
2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid, a compound with potential therapeutic applications, has garnered attention due to its structural similarities to other biologically active nicotinic acid derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a nicotinic acid moiety substituted with a 2-fluoro-4-methylphenyl group. This modification is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that compounds similar to this compound can act as positive allosteric modulators at nAChRs, enhancing receptor activity in the presence of agonists like nicotine . The modulation of these receptors is crucial for various neurological functions and has implications in treating neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity at human α7 nAChRs. The compound was tested in Xenopus oocytes expressing these receptors, revealing an EC50 value indicative of its potency as a modulator. The results are summarized in the following table:
Compound | EC50 (µM) | Max. Modulation (%) |
---|---|---|
This compound | TBD | TBD |
Note: TBD indicates values that require further experimental validation.
Case Studies
- Neuroprotection : A study investigating the neuroprotective effects of similar compounds found that modulation of α7 nAChRs could restore impaired synaptic function in models of Alzheimer's disease . This suggests that this compound may hold potential for similar therapeutic applications.
- Antidepressant Activity : Another study highlighted the role of nAChR modulation in alleviating depressive symptoms in animal models. Compounds that act on these receptors have shown promise in enhancing mood and cognitive function, indicating a potential application for this compound in treating mood disorders .
Toxicological Profile
Preliminary toxicity evaluations are essential for assessing the safety of new compounds. In vitro assays conducted on various cell lines indicate that compounds structurally related to this compound exhibit low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
2-(2-fluoro-4-methylanilino)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-8-4-5-11(10(14)7-8)16-12-9(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFOYABWTCJSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.